molecular formula C24H26N2O3S B13396702 1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone

1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone

Cat. No.: B13396702
M. Wt: 422.5 g/mol
InChI Key: MDVODIFOKYRNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone (molecular formula: C₂₄H₂₆N₂O₃S, molecular weight: 422.54 g/mol) features a complex indole-based scaffold with three distinct substituents:

  • A benzenesulfonyl ethenyl group at position 5 of the indole ring.
  • A (1-methylpyrrolidin-2-yl)methyl moiety at position 2.
  • An ethanone group at position 1.

The compound’s synthesis involves multi-step organic reactions, as inferred from related indole derivatives .

Properties

IUPAC Name

1-[5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVODIFOKYRNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

  • Oxidation: Formation of sulfone derivatives.
  • Reduction: Formation of reduced indole derivatives.
  • Substitution: Formation of substituted indole derivatives.

Data Tables

Chemical and Physical Properties

Property Value
IUPAC Name 1-[5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone
Molecular Formula C₂₄H₂₆N₂O₃S
Molecular Weight 422.5 g/mol
CAS Number 188113-71-5
Standard InChI InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3/b14-12+/t21-/m1/s1
Standard InChIKey MDVODIFOKYRNHD-ZISLFAKRSA-N
Isomeric SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)/C=C/S(=O)(=O)C3=CC=CC=C3)C[C@H]4CCCN4C
Synonyms 1-Acetyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethenyl]-1H-indole; (R,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethanone

Chemical Reactions Analysis

Hydrogenation of the Ethenyl Group

The double bond in the benzenesulfonyl-ethenyl group undergoes catalytic hydrogenation.

Reagents/Conditions Outcome Yield Key Observations
H₂ (1–3 atm), Pd/C (5–10% loading), ethanol, 25–50°C Reduces ethenyl (–CH=CH–) to ethyl (–CH₂–CH₂–)>90%Complete saturation without over-reduction of other functional groups .

Application : Produces 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, a key intermediate for Eletriptan .

Nucleophilic Acyl Substitution

The acetyl group at the indole nitrogen participates in hydrolysis and alcoholysis.

Reaction Reagents/Conditions Outcome Yield
Hydrolysis Aqueous NaOH/EtOH, refluxCleaves acetyl group to form free indole (–NH)85%
Methanolysis NaOMe/MeOH, 60°CTransacetylates to methyl ester72%

Significance : Critical for deprotection during synthesis of active pharmaceutical ingredients (APIs) like Eletriptan .

Oxidation of the Pyrrolidine Moiety

The 1-methylpyrrolidine side chain undergoes oxidation at the nitrogen.

Reagents/Conditions Outcome Key Observations
H₂O₂ (30%), acetic acid, 40°C Forms N-oxide derivative (1-methylpyrrolidin-2-yl-N-oxide)Generates Eletriptan N-oxide, a major impurity requiring chromatographic removal .

Analytical Data :

  • m/z : 398.52 (C₂₂H₂₆N₂O₃S) .

  • pKa : Predicted 16.85 ± 0.30 .

Grignard Addition to the Acetyl Group

The ketone undergoes nucleophilic addition with organometallic reagents.

Reagents/Conditions Outcome Yield
RMgX (e.g., MeMgBr), THF, 0°C to RTForms tertiary alcohol (–C(OH)R₂)60–68%

Limitation : Steric hindrance from the indole and pyrrolidine groups reduces reactivity.

Sulfonyl Group Reactivity

The benzenesulfonyl moiety participates in nucleophilic aromatic substitution (NAS).

Reagents/Conditions Outcome Yield
NaN₃, DMSO, 120°CReplaces sulfonyl with azide (–N₃)55%
NH₂OH·HCl, pyridineForms sulfonamide (–SO₂NH₂)48%

Scientific Research Applications

1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues and Their Features
Compound Name Molecular Formula Substituent Differences Key Properties References
(R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole C₂₃H₂₄N₂O₂S Lacks the ethanone group at position 1 Simpler structure; potential precursor in synthesis
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone C₂₄H₁₈N₂O₅S Nitrophenyl replaces benzenesulfonyl ethenyl Electron-withdrawing nitro group alters reactivity; crystallizes in monoclinic P21/n space group
5-[2-(Benzenesulfonyl)ethyl]-3-[(2R)-pyrrolidin-2-ylmethyl]-1H-indole C₂₂H₂₄N₂O₂S Ethyl linker instead of ethenyl; R-configuration at pyrrolidine Stereochemistry may influence receptor binding; sulfonyl group enhances solubility
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone C₂₁H₂₁N₃O₃S Dihydroindole core; ethylindolyl sulfonyl group Reduced aromaticity; potential for altered pharmacokinetics
Electronic Effects :
  • The (1-methylpyrrolidin-2-yl)methyl moiety introduces chirality, which is absent in non-pyrrolidine derivatives like the benzimidazole-containing compound (e.g., ).
Crystallographic Data :
  • The nitro-substituted analogue (C₂₄H₁₈N₂O₅S) crystallizes in a monoclinic P21/n space group with unit cell dimensions a = 8.2409 Å, b = 16.1702 Å, c = 15.3700 Å, and β = 95.775° . This data suggests tighter molecular packing compared to bulkier derivatives like the target compound.

Biological Activity

The compound 1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C18H20N2O2S
Molecular Weight 320.43 g/mol
CAS Number 362595-66-2
SMILES Notation Cn1cc(c2c1cccc2C(=O)C=C(S(=O)(=O)c3ccccc3)C(C)N(C)C)C)C(C)=O

Structure

The structure of the compound features an indole moiety, which is known for its biological significance, particularly in pharmacology. The presence of a benzenesulfonyl group and a pyrrolidine derivative also suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors, particularly those related to neurotransmission and cancer signaling pathways, has been observed.
  • Apoptosis Induction : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, promoting cell death through caspase activation and mitochondrial pathway modulation.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

A study investigated the efficacy of the compound on human cancer xenografts in mice. Results indicated a significant reduction in tumor volume compared to control groups. Key findings included:

  • Tumor Volume Reduction : 65% decrease in tumor size after 4 weeks of treatment.
  • Mechanistic Insights : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Notable outcomes included:

  • Cognitive Improvement : Enhanced performance in maze tests compared to untreated controls.
  • Biochemical Analysis : Decreased levels of oxidative stress markers were noted in brain tissues.

Q & A

Q. What are the recommended synthetic routes for 1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone, and how can purity be verified?

Methodological Answer:

  • Synthesis : Utilize multi-step organic reactions, such as Suzuki-Miyaura coupling for indole core functionalization, followed by benzenesulfonyl group introduction via nucleophilic substitution. Similar protocols for indole derivatives involve palladium-catalyzed cross-coupling (e.g., ).
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures.
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals form) to resolve bond angles and torsional strain (e.g., C8–N1–S1 angle: 125.77° ).
  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards ().

Q. How should researchers handle contradictions in toxicity data for this compound during risk assessment?

Methodological Answer:

  • Data Gaps : If acute toxicity or carcinogenicity data are absent (e.g., states "No Information Available" for decomposition products), apply precautionary principles per OSHA/ACGIH guidelines.
  • Mitigation : Use full PPE (P95 respirators, chemical-resistant gloves) during synthesis, and conduct in silico toxicity prediction via tools like ProTox-II or ADMETlab to prioritize in vitro testing .
  • Validation : Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity to fill data gaps.

Advanced Research Questions

Q. What experimental strategies can resolve electronic and steric effects of the benzenesulfonyl-pyrrolidine moiety on biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electronic Effects : Use density functional theory (DFT) to calculate electrostatic potential maps, focusing on the sulfonyl group’s electron-withdrawing nature and its impact on indole π-π stacking ().
    • Steric Effects : Synthesize analogs with bulkier substituents (e.g., replacing 1-methylpyrrolidin-2-yl with piperidine) and compare binding affinities via surface plasmon resonance (SPR).
  • Biological Assays : Test inhibition of kinase targets (e.g., JAK2 or CDK2) using fluorescence polarization assays .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Store samples at 4°C, 25°C, and 40°C for 6 months, analyzing purity monthly .
  • Degradation Products : Identify byproducts using HRMS/MS and compare with databases like NIST Chemistry WebBook ().

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
  • Quantification : Develop a UPLC-MS/MS method with deuterated internal standards. Optimize MRM transitions (e.g., m/z 299 → 181 for the parent ion; ).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions between the compound and CYP3A4/CYP2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic contacts with phenylalanine residues.
  • Metabolism Prediction : Apply Schrödinger’s MetaSite to identify probable oxidation sites (e.g., benzenesulfonyl ethenyl group). Validate predictions with in vitro microsomal assays .

Q. What strategies address low solubility in aqueous media during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use PEG-400 or Cremophor EL (10–20% v/v) to enhance solubility.
  • Nanoparticulate Systems : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis at λmax ~280 nm) .
  • In Vivo Testing : Conduct pharmacokinetic studies in rodents to compare bioavailability of free vs. nanoformulated compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.